

Technical Guide: Physicochemical Properties of t-Boc-Aminocaproicnitrilotriacetic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *t*-Boc-aminocaproicnitrilotriacetic Acid

Cat. No.: B014593

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of tert-butoxycarbonyl-aminocaproicnitrilotriacetic acid (t-Boc-AC-NTA). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document consolidates available identifying information. Furthermore, it presents established experimental protocols for determining key physicochemical parameters for related chemical entities, offering a framework for the laboratory characterization of t-Boc-AC-NTA. The guide also discusses its potential applications, particularly as a bifunctional chelating agent in drug development and bioconjugation, based on its structural components.

Chemical Identity and Structure

tert-Butoxycarbonyl-aminocaproicnitrilotriacetic acid is a derivative of nitrilotriacetic acid (NTA) featuring an aminocaproic acid linker with a tert-butoxycarbonyl (Boc) protecting group on the terminal amine. This structure suggests its utility as a bifunctional chelator, where the NTA moiety can coordinate with metal ions, and the Boc-protected amine allows for subsequent covalent attachment to biomolecules after deprotection.

Based on supplier information, the following identifiers have been established for **t-Boc-aminocaproicnitrilotriacetic acid**:

Property	Value	Source
CAS Number	1039123-88-0	[1] [2]
Molecular Formula	C ₂₁ H ₃₇ N ₃ O ₉	[1] [2]
Molecular Weight	475.53 g/mol	[2]
Canonical SMILES	CC(C) (C)OC(=O)NCCCCN(CC(=O)O)CC(=O)O	[1]
Storage Temperature	-20°C	[1]

Physicochemical Properties

Specific experimental data on the physicochemical properties of **t-Boc-aminocaproicnitrilotriacetic acid**, such as melting point, boiling point, pKa, and logP, are not readily available in the scientific literature. However, the properties of the parent compound, nitrilotriacetic acid (NTA), are well-documented and can serve as a reference point for understanding the core chelating moiety.

Table of Physicochemical Properties for Nitrilotriacetic Acid (NTA)

Property	Value
Melting Point	245 °C (decomposes) [3]
Water Solubility	1.5 g/L at 25°C [4]
pKa (Strongest Acidic)	1.97 [5]
pKa (Strongest Basic)	8.63 [5]
LogP	-3.81 [3]

Note: These values are for the parent compound, nitrilotriacetic acid, and will differ significantly for **t-Boc-aminocaproicnitrilotriacetic acid** due to the presence of the aminocaproic acid linker and the bulky, nonpolar t-Boc group.

Experimental Protocols for Physicochemical Characterization

The following sections detail generalized experimental protocols that can be employed to determine the key physicochemical properties of **t-Boc-aminocaproicnitrilotriacetic acid**.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Melting Point Determination

- Sample Preparation: A small amount of the dry, powdered **t-Boc-aminocaproicnitrilotriacetic acid** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated digital melting point apparatus is used.
- Procedure:
 - An initial rapid heating run can be performed to determine an approximate melting range.
 - For an accurate measurement, a fresh sample is heated at a slow ramp rate (e.g., 1-2 °C per minute) starting from a temperature approximately 10-15 °C below the estimated melting point.
 - The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Solubility Determination

Solubility is a critical parameter, especially for applications in biological systems and for formulation development.

Methodology: Shake-Flask Method

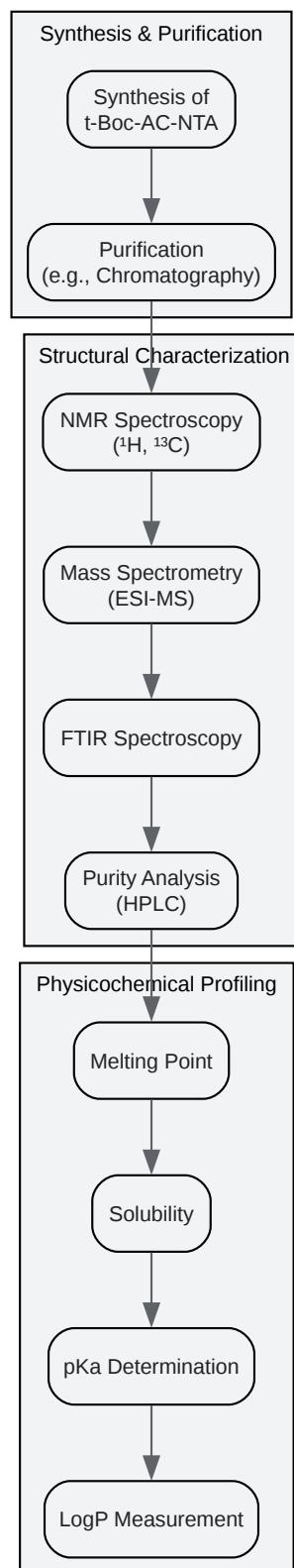
- Solvent Selection: A range of relevant solvents should be tested, including water, buffered aqueous solutions (e.g., PBS pH 7.4), and common organic solvents (e.g., ethanol, DMSO, DMF).

- Procedure:
 - An excess amount of **t-Boc-aminocaproicnitrilotriacetic acid** is added to a known volume of the solvent in a sealed vial.
 - The vials are agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
 - The resulting suspension is filtered to remove the undissolved solid.
 - The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as HPLC-UV or LC-MS.
 - The solubility is expressed in units such as mg/mL or mol/L.

Determination of pKa (Ionization Constant)

The pKa values indicate the strength of the acidic and basic functional groups in the molecule and are crucial for predicting its charge state at different pH values.

Methodology: Potentiometric Titration

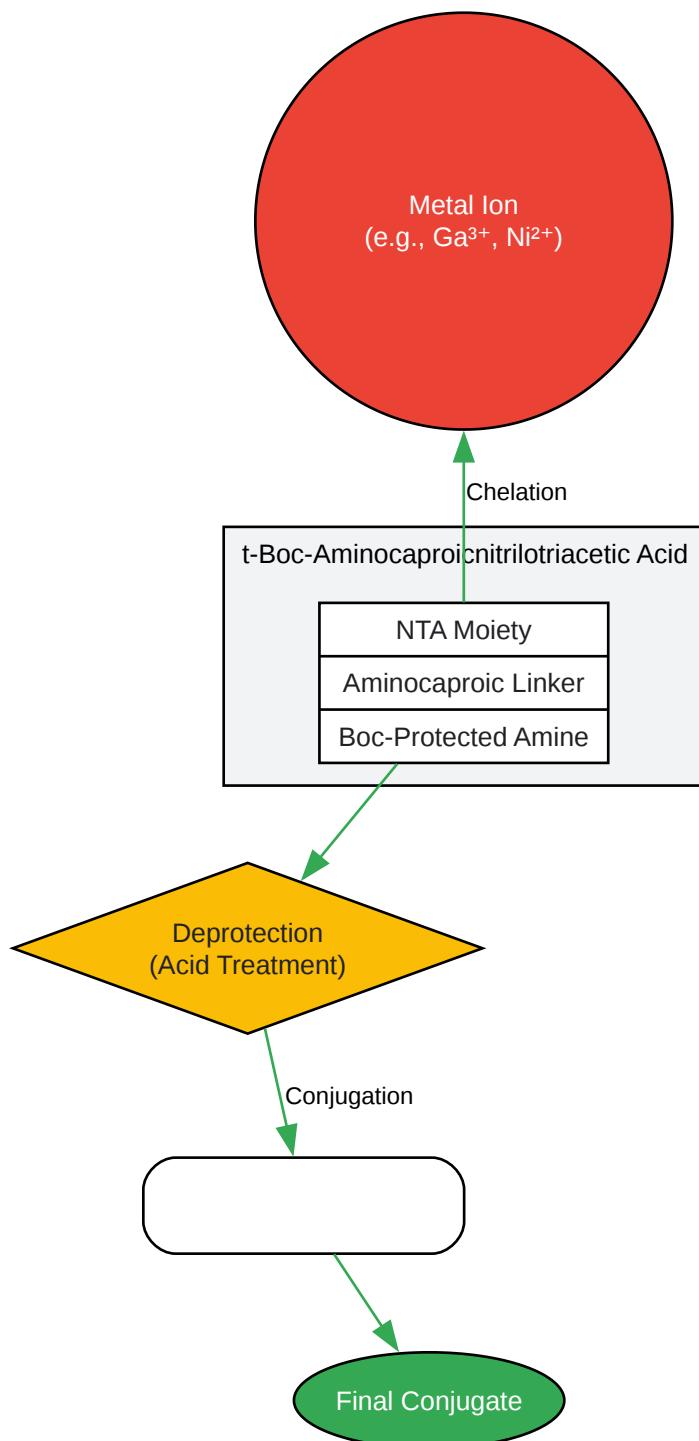

- Sample Preparation: A solution of **t-Boc-aminocaproicnitrilotriacetic acid** is prepared in water or a suitable co-solvent system at a known concentration (e.g., 1 mM)[6]. The ionic strength of the solution should be kept constant using an inert salt like KCl[6].
- Apparatus: A calibrated potentiometer with a pH electrode is used.
- Procedure:
 - The solution is first acidified to a low pH (e.g., pH 2) with a standardized strong acid (e.g., HCl).
 - The solution is then titrated with a standardized strong base (e.g., NaOH) in small, precise increments[6].
 - The pH of the solution is recorded after each addition of the titrant, allowing for equilibration.

- A titration curve of pH versus the volume of titrant added is plotted.
- The pKa values are determined from the inflection points of the titration curve[7]. For polyprotic acids like the NTA moiety, multiple inflection points may be observed.

Visualization of Workflows and Applications

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel compound such as **t-Boc-aminocaproicnitrilotriacetic acid**.



[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Characterization.

Conceptual Application as a Bifunctional Chelator

The structure of **t-Boc-aminocaproicnitrilotriacetic acid** is well-suited for its use as a bifunctional chelator in the development of targeted therapeutics or diagnostic agents, such as radiopharmaceuticals. The NTA group serves as the metal-binding site, the aminocaproic acid acts as a flexible linker, and the Boc-protected amine is a reactive handle for conjugation.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. t-Boc-aminocaproicnitrilotriacetic acid - Immunomart [immunomart.com]
- 2. scbt.com [scbt.com]
- 3. Nitrilotriacetic acid | 139-13-9 [chemicalbook.com]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of t-Boc-Aminocaproicnitrilotriacetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b014593#physicochemical-properties-of-t-boc-aminocaproicnitrilotriacetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com